methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate
Description
Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a pyridine substituent at the 3-position of the pyrrolidine ring and a methyl ester group at the 1-position. Pyrrolidine-carboxylates are widely utilized as intermediates in pharmaceuticals, agrochemicals, and ligands for catalysis due to their conformational rigidity and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-6-4-10(8-13)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |
InChI Key |
OLAWNLNKGFISBO-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)N1CC[C@H](C1)C2=CN=CC=C2 |
Canonical SMILES |
COC(=O)N1CCC(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound generally involves:
- Construction of the pyrrolidine ring with the correct stereochemistry at the 3-position.
- Introduction of the pyridin-3-yl substituent at the 3-position.
- Protection of the pyrrolidine nitrogen as a methyl carbamate (carboxylate ester).
The key challenge is achieving stereoselectivity in the formation of the pyrrolidine ring and selective functionalization.
Stereoselective Synthesis via C(sp3)-H Activation Strategy
Recent advances have employed C(sp3)-H activation methodologies to stereoselectively functionalize pyrrolidine derivatives. This approach allows direct arylation of the C3 position on the pyrrolidine ring with pyridin-3-yl groups, maintaining high enantioselectivity.
A representative method involves:
- Starting from a protected pyrrolidine scaffold with an accessible C3 hydrogen.
- Using a palladium-catalyzed C(sp3)-H activation to introduce the pyridin-3-yl substituent via cross-coupling.
- Subsequent carbamate formation by reaction with methyl chloroformate or equivalent reagents to yield the methyl carbamate.
This method is efficient and provides high stereochemical control, as demonstrated in related pyrrolidine derivatives targeting ionotropic glutamate receptors.
Classical Multi-Step Synthesis
An alternative classical approach involves:
Synthesis of the Pyrrolidine Intermediate:
- Starting from chiral amino acids or chiral pool materials such as (S)-proline.
- Functionalization at the 3-position by nucleophilic substitution or addition reactions using pyridin-3-yl electrophiles or nucleophiles.
- Protection of the amine as a carbamate.
Formation of Methyl Carbamate:
- The free amine is reacted with methyl chloroformate or methyl carbonochloridate under basic conditions to form the methyl carbamate.
-
- The product is purified by silica gel chromatography or recrystallization to obtain the pure this compound.
Representative Procedure from Literature
Although direct procedures for this exact compound are scarce, analogous compounds have been prepared by:
- Mixing substituted pyridin-3-yl amines with protected pyrrolidine precursors in methanol.
- Stirring under mild acidic or neutral conditions.
- Workup involving extraction with organic solvents such as dichloromethane.
- Purification by silica gel chromatography.
This general strategy is adapted from methods used for related pyridine-pyrrolidine compounds.
Comparative Data Table of Preparation Methods
In-depth Analysis and Research Findings
Stereoselectivity and Enantioselective Control
The stereochemistry at the 3-position of the pyrrolidine ring is crucial for biological activity. The C(sp3)-H activation method allows for enantioselective arylation, preserving the (S)-configuration. This is often achieved using chiral ligands or catalysts that direct the palladium catalyst to the desired face of the substrate.
Purification and Characterization
Purification is typically done by silica gel chromatography. Characterization includes:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) with chiral columns to assess enantiomeric purity.
- Mass spectrometry for molecular weight confirmation.
- Optical rotation measurements to confirm chirality.
Applications and Relevance
The compound serves as an intermediate in the synthesis of bioactive molecules targeting ionotropic glutamate receptors and other neurological targets. Its pyrrolidine and pyridine moieties contribute to binding affinity and selectivity in medicinal chemistry applications.
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | Methyl (3S)-3-pyridin-3-ylpyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H14N2O2/c1-15-11(14)13-6-4-10(8-13)9-3-2-5-12-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |
| Standard InChIKey | OLAWNLNKGFISBO-SNVBAGLBSA-N |
| SMILES | COC(=O)N1CCC(C1)C2=CN=CC=C2 |
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrrolidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents such as alkyl halides, amines, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce piperidine derivatives. Substitution reactions can result in a variety of functionalized pyrrolidine or pyridine compounds.
Scientific Research Applications
Methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl (S)-3-(pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
The position and nature of substituents on the pyrrolidine ring significantly influence physicochemical properties and reactivity.
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
- Pyridine vs. Halogenated Heterocycles : The target compound’s pyridin-3-yl group contrasts with halogenated pyridines (e.g., iodo-methoxy in ) or fused heterocycles (e.g., imidazopyridine in ), which may enhance lipophilicity or target-specific binding.
- Fluorine Substitution : The fluorinated analog (CAS 1438852-71-1) exhibits higher electronegativity and metabolic stability compared to the parent compound .
Protecting Group Modifications
Protecting groups on the pyrrolidine nitrogen alter solubility and reactivity during synthetic workflows.
Table 2: Impact of Protecting Groups
Key Observations :
Stereochemical and Functional Group Comparisons
Stereochemistry and functional groups dictate molecular interactions and bioactivity.
Table 3: Stereochemical and Functional Diversity
Key Observations :
- Racemic vs. Enantiopure : Racemic mixtures (e.g., ) are easier to synthesize but less selective in biological applications compared to enantiopure compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
